molecular formula C18H18N4O2S2 B14146966 1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline CAS No. 844450-11-9

1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline

Cat. No.: B14146966
CAS No.: 844450-11-9
M. Wt: 386.5 g/mol
InChI Key: BZVKNJYMXBRLQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoxaline core can produce dihydroquinoxalines .

Scientific Research Applications

1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzyme active sites, inhibiting their activity. These interactions can lead to the modulation of various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline is unique due to its combination of a quinoxaline core and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its potential for biological activity and makes it a valuable compound for further research and development .

Properties

CAS No.

844450-11-9

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C18H18N4O2S2/c23-26(24,16-10-5-11-25-16)22-12-21(13-6-1-2-7-13)17-18(22)20-15-9-4-3-8-14(15)19-17/h3-5,8-11,13H,1-2,6-7,12H2

InChI Key

BZVKNJYMXBRLQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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